3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride
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Overview
Description
3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is a synthetic organic compound It belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a strong base.
Attachment of the Methoxy-Benzenesulfonyl Moiety: This step involves the sulfonylation of the piperazine ring with 2-methoxy-benzenesulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can occur at the sulfonyl group, potentially converting it to a sulfide.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Sulfides.
Substitution Products: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxy-benzenesulfonyl)-piperazine: Lacks the isobutyl group.
3-Isobutyl-1-(2-chloro-benzenesulfonyl)-piperazine: Contains a chloro group instead of a methoxy group.
3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperidine: Contains a piperidine ring instead of a piperazine ring.
Uniqueness
3-Isobutyl-1-(2-methoxy-benzenesulfonyl)-piperazine hydrochloride is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its specific structure allows for unique interactions with molecular targets, potentially leading to novel applications.
Properties
Molecular Formula |
C15H25ClN2O3S |
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Molecular Weight |
348.9 g/mol |
IUPAC Name |
1-(2-methoxyphenyl)sulfonyl-3-(2-methylpropyl)piperazine;hydrochloride |
InChI |
InChI=1S/C15H24N2O3S.ClH/c1-12(2)10-13-11-17(9-8-16-13)21(18,19)15-7-5-4-6-14(15)20-3;/h4-7,12-13,16H,8-11H2,1-3H3;1H |
InChI Key |
YZIVCDOIEFTOGY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1CN(CCN1)S(=O)(=O)C2=CC=CC=C2OC.Cl |
Origin of Product |
United States |
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